

Technical Monograph: 4-Chloro-3-(4-nitrophenoxy)benzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-(4-nitrophenoxy)benzoic acid
CAS No.: 1417568-07-0
Cat. No.: B1406854

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Executive Summary & Chemical Architecture

Compound Identity: **4-Chloro-3-(4-nitrophenoxy)benzoic acid** Molecular Formula:
[ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">](#)

Molecular Weight: 293.66 g/mol Class: Diphenyl Ether; Benzoic Acid Derivative^[1]

This guide serves as a technical reference for **4-Chloro-3-(4-nitrophenoxy)benzoic acid**, a specialized intermediate utilized primarily in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (agrochemicals) and explored in medicinal chemistry as a scaffold for PPAR agonists and COX-2 inhibitors. Its structure features a diphenyl ether core stabilized by an electron-withdrawing nitro group and a lipophilic chlorine atom, creating a distinct electronic profile suitable for

stacking interactions within enzyme active sites.

Structural Analysis & Electronic Properties

The molecule consists of two phenyl rings linked by an ether oxygen. The "A-Ring" (benzoic acid) bears a chlorine atom at the para position relative to the carboxyl group, providing metabolic stability and steric bulk. The "B-Ring" (phenoxy) is substituted with a nitro group, which acts as a strong electron-withdrawing group (EWG), influencing the acidity of the benzoic acid and the dipole moment of the ether linkage.

Property	Value (Predicted/Experimental)	Significance
LogP	3.2 – 3.5	Moderate lipophilicity; suitable for membrane permeability.
pKa (-COOH)	~3.8	Slightly more acidic than benzoic acid (4.2) due to the inductive effect of the Cl and phenoxy groups.
H-Bond Donors	1 (COOH)	Critical for binding to Ser/Arg residues in target enzymes.
H-Bond Acceptors	5 (NO ₂ , COOH, Ether)	Facilitates interaction with cationic residues.

Synthetic Methodology

The synthesis of **4-Chloro-3-(4-nitrophenoxy)benzoic acid** relies on the formation of the diaryl ether linkage. The most robust protocol employs a Nucleophilic Aromatic Substitution (S_NAr), leveraging the activation provided by the nitro group on the coupling partner.

Retrosynthetic Analysis

- Disconnection: Ether oxygen bond.
- Synthons: 4-Chloro-3-hydroxybenzoic acid (Nucleophile) + 1-Fluoro-4-nitrobenzene (Electrophile).

- Rationale: The fluorine atom on the nitrobenzene is highly labile to nucleophilic attack due to the strong electron-withdrawing nature of the para-nitro group (Meisenheimer complex stabilization).

Optimized Experimental Protocol (Coupling)

Reagents:

- 4-Chloro-3-hydroxybenzoic acid (1.0 eq)
- 1-Fluoro-4-nitrobenzene (1.1 eq)
- Potassium Carbonate () (2.5 eq)
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Workflow:

- Deprotonation: Charge a round-bottom flask with 4-Chloro-3-hydroxybenzoic acid and anhydrous DMF. Add and stir at room temperature for 30 minutes. Note: This generates the phenoxide dianion (carboxylate + phenoxide).
- Addition: Add 1-Fluoro-4-nitrobenzene dropwise to the reaction mixture.
- Coupling: Heat the mixture to 80–100°C under an inert atmosphere () for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.
- Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold 1M HCl (pH adjustment to ~2 is critical to protonate the carboxylic acid).
- Extraction: Extract the precipitate with Ethyl Acetate (). Wash the organic layer with brine, dry over

, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to yield the target acid.

Reaction Mechanism Visualization

The following diagram illustrates the

pathway, highlighting the formation of the Meisenheimer intermediate.[2]



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Figure 1:

mechanism showing the nucleophilic attack of the phenoxide on the activated fluoronitrobenzene.

Biological Applications & Mechanism of Action

While this specific isomer is a research intermediate, it belongs to the Diphenyl Ether class, widely recognized for inhibiting Protoporphyrinogen Oxidase (PPO).

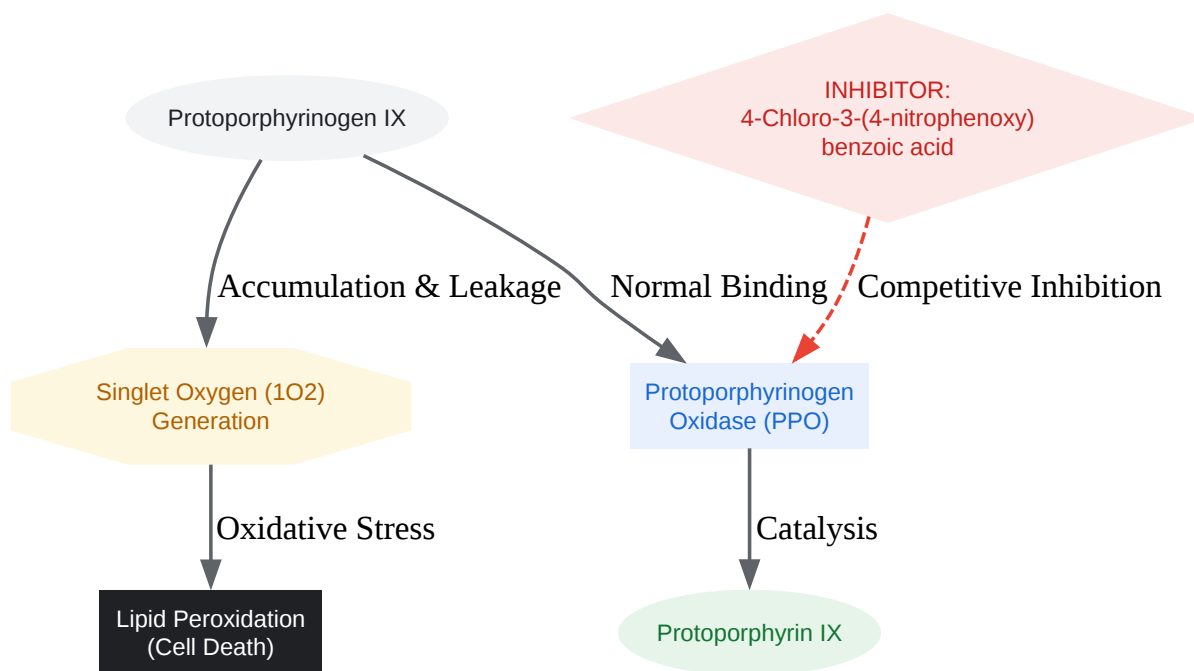
PPO Inhibition (Agrochemical Context)

PPO is a key enzyme in the chlorophyll/heme biosynthetic pathway. Inhibition leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX. Upon light exposure, this generates singlet oxygen (

), causing rapid lipid peroxidation and cell membrane destruction.

- Binding Mode: The diphenyl ether scaffold mimics the structure of the substrate (Protoporphyrinogen IX). The nitro group and carboxyl group form hydrogen bonds with Arg-98 and Phe-392 residues in the active site (based on homology with Acifluorfen).

Pathway Diagram



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Figure 2: Mechanism of Action for PPO inhibition. The inhibitor blocks the conversion of Protoporphyrinogen IX, leading to toxic ROS generation.

Analytical Characterization

To validate the synthesis of **4-Chloro-3-(4-nitrophenoxy)benzoic acid**, the following analytical signatures are expected:

Method	Expected Signal / Characteristic
1H NMR (DMSO-d6)	13.0-13.5 (br s, 1H, COOH); 8.2-8.3 (d, 2H, Nitro-Ar protons); 7.6-7.8 (m, 3H, Benzoic-Ar protons); 7.1-7.2 (d, 2H, Ether-Ar protons).
IR Spectroscopy	1700 cm ⁻¹ (C=O stretch, acid); 1520 & 1340 cm ⁻¹ (N-O stretch, nitro); 1240 cm ⁻¹ (C-O-C stretch, ether).
Mass Spectrometry	[M-H] ⁻ = 292.0 (Negative Ion Mode). Characteristic chlorine isotope pattern (3:1 ratio for M and M+2).

Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.[3] Nitro-aromatics can be toxic if absorbed.
- PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place away from strong reducing agents (which could reduce the nitro group to an amine).

References

- Synthesis of Diphenyl Ethers:The Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of Activated Aryl Halides." Available at: [\[Link\]](#)
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- Chemical Properties:PubChem Compound Summary. "4-Chloro-3-nitrobenzoic acid derivatives." Available at: [\[Link\]](#)[4]

- Agrochemical Scaffolds: Journal of Agricultural and Food Chemistry. "Structure-Activity Relationships of Diphenyl Ether Herbicides." Available at: [\[Link\]](#)

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